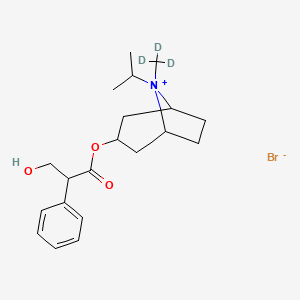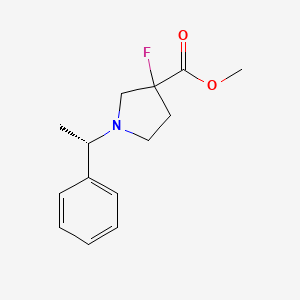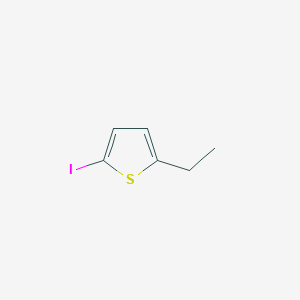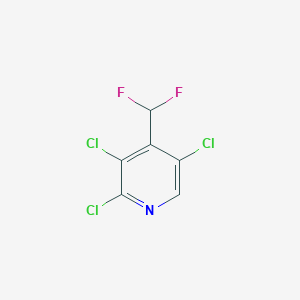![molecular formula C14H21NOS B14023102 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine CAS No. 6632-02-6](/img/structure/B14023102.png)
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine is an organic compound with the molecular formula C14H21NOS. It is a morpholine derivative where the morpholine ring is substituted with a sulfanyl group attached to a 2,4,6-trimethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine typically involves the reaction of morpholine with a suitable sulfanyl-substituted benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced morpholine derivatives.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and morpholine functional groups. These interactions can modulate biological pathways, leading to the observed bioactive effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}piperidine
- 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}thiomorpholine
- 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}pyrrolidine
Uniqueness
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine is unique due to its specific combination of a morpholine ring and a 2,4,6-trimethylphenyl sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
6632-02-6 |
|---|---|
Fórmula molecular |
C14H21NOS |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
4-[(2,4,6-trimethylphenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C14H21NOS/c1-11-8-12(2)14(13(3)9-11)17-10-15-4-6-16-7-5-15/h8-9H,4-7,10H2,1-3H3 |
Clave InChI |
GVPGDGJBLCJQAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)SCN2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


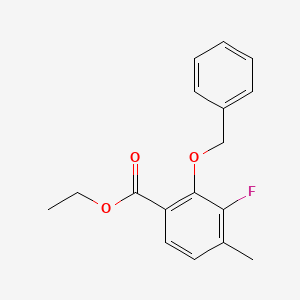



![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
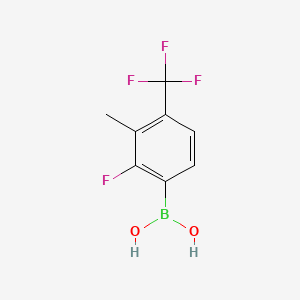
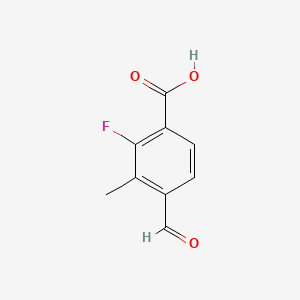
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
